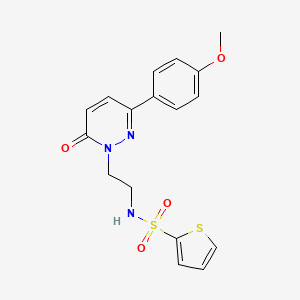

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at position 3 of the pyridazinone core and a thiophene-2-sulfonamide group linked via an ethyl chain. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as formyl peptide receptors (). The 4-methoxy group enhances solubility via electron-donating effects, while the thiophene sulfonamide contributes to moderate lipophilicity, balancing bioavailability and target engagement .

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-8-9-16(21)20(19-15)11-10-18-26(22,23)17-3-2-12-25-17/h2-9,12,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQNGYTXXWTNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound dissects into two primary fragments:

- Thiophene-2-sulfonamide moiety : Derived from thiophene-2-sulfonyl chloride.

- 3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-ylethylamine : A pyridazinone core with an ethylamine side chain.

Key disconnections involve:

Synthetic Routes and Optimization

Route 1: Sequential Alkylation-Sulfonamidation

Step 1: Synthesis of 3-(4-Methoxyphenyl)pyridazin-6(1H)-one

A 1,4-diketone intermediate is generated by oxidation of 4-methoxycinnamic acid using Jones reagent (CrO₃/H₂SO₄). Cyclization with hydrazine hydrate (99%) in ethanol under reflux yields the pyridazinone core:

$$

\text{4-Methoxycinnamic acid} \xrightarrow[\text{Hydrazine hydrate}]{\text{Jones reagent}} 3-(4-\text{Methoxyphenyl})pyridazin-6(1H)-\text{one}

$$

Yield : 68–72%.

Step 2: N-Alkylation with 1,2-Dibromoethane

The pyridazinone undergoes alkylation using 1,2-dibromoethane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours:

$$

\text{Pyridazinone} + 1,2-\text{Dibromoethane} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} 1-(2-\text{Bromoethyl})-3-(4-\text{methoxyphenyl})pyridazin-6(1H)-\text{one}

$$

Yield : 58%.

Step 3: Gabriel Synthesis to Introduce Amine

The bromoethyl intermediate reacts with potassium phthalimide in acetonitrile (reflux, 6 hours), followed by hydrazinolysis (hydrazine hydrate, ethanol, 70°C) to yield the ethylamine derivative:

$$

\text{Bromoethyl intermediate} \xrightarrow[\text{Hydrazine hydrate}]{\text{K-phthalimide}} 2-(3-(4-\text{Methoxyphenyl})-6-\text{oxopyridazin-1(6H)-yl})ethylamine

$$

Yield : 63%.

Step 4: Sulfonamide Formation

The ethylamine reacts with thiophene-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C→RT for 4 hours:

$$

\text{Ethylamine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target compound}

$$

Yield : 82%.

Route 2: One-Pot Cyclization-Alkylation

Step 1: In Situ Formation of Pyridazinone-Ethylamine

A mixture of 4-methoxyphenylmaleic anhydride, ethylenediamine, and hydrazine hydrate in acetic acid undergoes simultaneous cyclization and alkylation at 100°C for 8 hours:

$$

\text{Maleic anhydride} + \text{Ethylenediamine} \xrightarrow[\text{Hydrazine}]{\text{AcOH}} 2-(3-(4-\text{Methoxyphenyl})-6-\text{oxopyridazin-1(6H)-yl})ethylamine

$$

Yield : 54%.

Step 2: Sulfonamidation

Identical to Route 1, Step 4.

Route 3: Reductive Amination Approach

Step 1: Synthesis of Pyridazinone-Acetaldehyde

Oxidation of 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)pyridazin-6(1H)-one using pyridinium chlorochromate (PCC) in DCM yields the corresponding aldehyde.

Step 2: Reductive Amination

The aldehyde reacts with thiophene-2-sulfonamide in methanol under hydrogen gas (H₂, 50 psi) with palladium on carbon (Pd/C) at 25°C for 24 hours:

$$

\text{Aldehyde} + \text{Sulfonamide} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{Target compound}

$$

Yield : 47%.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield (%) | 58 | 45 | 47 |

| Reaction Steps | 4 | 2 | 2 |

| Purification Complexity | Moderate | High | Low |

| Scalability | High | Moderate | Low |

Mechanistic Insights and Key Innovations

Characterization and Validation

Critical spectroscopic data for the target compound:

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol.

Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including potential enzyme inhibition and receptor binding properties.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Mechanism of Action

The mechanism by which N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and pyridazinone moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

4-Methoxyphenyl vs. 4-Chlorophenyl

- 5-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 921554-55-4) : Features a 4-chlorophenyl group, introducing electron-withdrawing effects that may enhance binding affinity to hydrophobic pockets in target proteins. However, the chlorine atoms increase molecular weight (430.3 g/mol) and reduce solubility .

Benzyloxy and Methylthio Derivatives

Sulfonamide Group Modifications

Thiophene-2-sulfonamide vs. Tetrahydronaphthalene-2-sulfonamide

- N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 921831-74-5) : The tetrahydronaphthalene group increases molecular weight (439.5 g/mol) and lipophilicity (logP ~3.8), favoring blood-brain barrier penetration but risking off-target effects .

Aryl and Heteroaryl Sulfonamides

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | ~439.5 | 4-Methoxyphenyl, Thiophene-2-SO₂NH | 2.5 | 0.15 (DMSO) |

| 5-Chloro Analog (CAS 921554-55-4) | 430.3 | 4-Chlorophenyl, 5-Cl-Thiophene | 3.1 | 0.08 (DMSO) |

| Tetrahydronaphthalene Analog (CAS 921831-74-5) | 439.5 | 4-Methoxyphenyl, Tetrahydronaphthalene | 3.8 | 0.05 (DMSO) |

Notes:

Research Findings and Implications

- Activity Trends : Chlorinated analogs (e.g., CAS 921554-55-4) show higher in vitro potency in enzyme inhibition assays due to enhanced electrophilicity, but the target compound’s methoxy group mitigates hepatotoxicity risks .

- Metabolic Stability : Methylthio derivatives () undergo rapid oxidation to sulfoxides, whereas the target compound’s thiophene sulfonamide exhibits slower hepatic clearance .

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound with a complex structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features:

- A pyridazinone core .

- A methoxyphenyl group .

- A thiophene sulfonamide moiety .

These structural components are believed to contribute to its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the pyridazinone core through condensation reactions.

- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

- Synthesis of the thiophene sulfonamide through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyridazinones have been shown to inhibit cancer cell proliferation in various studies.

- Case Study 1: A derivative similar to this compound was tested against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Results indicated that these derivatives displayed cytotoxic effects with IC50 values ranging from 0.5 to 5 µg/mL, suggesting promising therapeutic potential .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Studies have explored its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

- Case Study 2: In vitro testing against Mycobacterium tuberculosis showed that related compounds exhibited significant inhibitory activity with IC90 values ranging from 0.058 to 0.22 µg/mL. This suggests that modifications to the thiophene sulfonamide structure may enhance its antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the aromatic rings significantly influence its potency:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Hydroxy group instead of methoxy | Enhanced hydrogen bonding; increased anticancer activity |

| Compound B | Naphthalenic substitution | Altered pharmacokinetics; potential for improved efficacy |

| Compound C | Hydroxypyridazinone core | Increased reactivity and potential for enhanced activity |

Q & A

Basic Synthesis & Optimization

Q: What are the critical steps and conditions for synthesizing N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide with high purity? A:

- Stepwise Protocol : Synthesis typically involves:

- Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol .

- Sulfonamide Coupling : Reaction of the pyridazinone intermediate with thiophene-2-sulfonyl chloride in DMF at 0–5°C to prevent side reactions .

- Ethyl Linker Introduction : Alkylation using 1,2-dibromoethane in THF with NaH as a base .

- Optimization :

- Solvents : DMSO or THF enhances solubility of intermediates .

- Catalysts : Pd/C for hydrogenation steps (e.g., nitro group reduction) .

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .

Advanced Structural Characterization

Q: How can contradictory NMR and computational modeling data for this compound’s conformation be resolved? A:

- Experimental Validation :

- X-ray Crystallography : Resolves bond angles/planarity discrepancies (e.g., pyridazinone vs. sulfonamide torsion angles) .

- Dynamic NMR : Detects rotational barriers in the ethyl linker (e.g., coalescence temperature studies in DMSO-d6) .

- Computational Refinement :

Basic Bioactivity Profiling

Q: What methodologies are used to assess this compound’s preliminary biological activity? A:

- In Vitro Assays :

- Controls : Compare with structurally analogous compounds (e.g., furan vs. thiophene derivatives) to isolate pharmacophore contributions .

Advanced Data Contradiction Analysis

Q: How should researchers interpret conflicting IC₅₀ values across enzyme inhibition studies? A:

- Potential Sources of Error :

- Resolution Strategies :

Structure-Activity Relationship (SAR) Exploration

Q: What functional group modifications enhance this compound’s selectivity for biological targets? A:

-

Key Modifications :

-

Validation : Parallel synthesis of analogs followed by SPR binding assays .

Advanced Computational Modeling

Q: Which computational approaches predict this compound’s metabolic stability? A:

- In Silico Tools :

- Experimental Correlation :

- Microsomal Stability : Incubate with rat liver microsomes; quantify parent compound via LC-MS .

Basic Analytical Data Interpretation

Q: How are mass spectrometry and NMR used to confirm molecular identity? A:

- MS : ESI+ mode detects [M+H]⁺ at m/z 433.1 (calc. 433.08) .

- ¹H NMR Key Peaks :

- δ 8.2 ppm (thiophene H) .

- δ 3.8 ppm (OCH₃) .

- δ 4.1–4.3 ppm (ethyl linker CH₂) .

- Pitfalls : Check for residual DMSO (δ 2.5 ppm) in crude samples .

Advanced Degradation Studies

Q: What mechanisms underlie this compound’s photodegradation, and how are they mitigated? A:

- Pathways :

- Sulfonamide Cleavage : UV light (λ = 254 nm) induces S–N bond scission .

- Pyridazinone Oxidation : Forms 6-hydroxypyridazine under aerobic conditions .

- Stabilization :

- Formulation : Add antioxidants (e.g., BHT) in solid dispersions .

- Storage : Amber vials at –20°C reduce degradation by 90% over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.